N-[1-(Adamantan-1-YL)propyl]-4-(benzenesulfonyl)benzamide
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Overview
Description
adamantane-sulfonamide , is a hybrid compound designed to inhibit the dengue virus (DENV). Dengue fever is a mosquito-borne viral illness prevalent in tropical and subtropical regions. The compound combines structural features from two known DENV inhibitors: amantadine and benzsulfonamide derivatives .
Preparation Methods
Synthesis::
Hybrid Compound 3 (Adamantane-sulfonamide):
Mono-Adamantane Derivatives 6 and 7:
Chemical Reactions Analysis
Adamantane-sulfonamide undergoes various reactions:
Nucleophilic Addition/Substitution: Formation of the hybrid compound and mono-adamantane derivatives.
Oxidation and Reduction: Depending on the specific reaction conditions.
Common Reagents: Amantadine, benzoic acid, 4-sulfamoyl benzoic acid, and 4-(chlorosulfonyl)benzoic acid.
Scientific Research Applications
Adamantane-sulfonamide has diverse applications:
Antiviral Research: Significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) with low cytotoxicity (CC50 < 100 µM).
Medicine: Potential for dengue treatment.
Chemistry and Biology: Studying viral inhibition mechanisms.
Mechanism of Action
Proposed mechanisms:
Viral Inhibition: Interference with DENV replication.
Molecular Targets: Interaction with viral proteins.
Pathways Involved: Further studies needed.
Comparison with Similar Compounds
Adamantane-sulfonamide’s uniqueness lies in its dual-acting features. Similar compounds include amantadine and benzsulfonamide derivatives.
Properties
Molecular Formula |
C26H31NO3S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-(benzenesulfonyl)benzamide |
InChI |
InChI=1S/C26H31NO3S/c1-2-24(26-15-18-12-19(16-26)14-20(13-18)17-26)27-25(28)21-8-10-23(11-9-21)31(29,30)22-6-4-3-5-7-22/h3-11,18-20,24H,2,12-17H2,1H3,(H,27,28) |
InChI Key |
KLTZAZPJHPOFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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